molecular formula C8H5ClF3N3 B14866891 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine CAS No. 944900-37-2

3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine

Cat. No.: B14866891
CAS No.: 944900-37-2
M. Wt: 235.59 g/mol
InChI Key: RVPRXVKNKGDGME-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both chloromethyl and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors

    Synthetic Route: The synthesis may begin with the formation of the imidazo[1,2-A]pyrimidine core through a condensation reaction between a pyrimidine derivative and an imidazole derivative. This is followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using trifluoromethyl iodide under photochemical conditions.

    Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or acetonitrile, temperatures ranging from room temperature to reflux, and catalysts such as aluminum chloride or iron(III) chloride.

    Industrial Production: Industrial production methods may involve continuous flow processes to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Photochemical Reactions: The trifluoromethyl group can participate in photochemical reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products

  • Substituted imidazo[1,2-A]pyrimidine derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biological macromolecules.

    Material Science: Utilized in the synthesis of advanced materials with unique properties, such as fluorescence or conductivity.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other imidazo[1,2-A]pyrimidine derivatives, such as:

    3-(Methyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    3-(Chloromethyl)-6-(methyl)imidazo[1,2-A]pyrimidine: Lacks the trifluoromethyl group, affecting its lipophilicity and bioavailability.

    3-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.

The uniqueness of this compound lies in the combination of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

944900-37-2

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

3-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H5ClF3N3/c9-1-6-3-14-7-13-2-5(4-15(6)7)8(10,11)12/h2-4H,1H2

InChI Key

RVPRXVKNKGDGME-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)CCl

Origin of Product

United States

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